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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

Technical Support Center: AZ14145845

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals working with
AZ14145845, a selective dual inhibitor of Mer and Axl kinases. The primary focus of this
resource is to address challenges related to its poor in vivo bioavailability.

Troubleshooting Guide: Addressing Poor In Vivo
Bioavailability of AZ14145845

Poor bioavailability of AZ14145845 is often attributed to its low aqueous solubility. The

following guide provides a systematic approach to troubleshoot and improve its bioavailability
for preclinical in vivo studies.

Decision Workflow for Formulation Troubleshooting

The following workflow provides a step-by-step process to address formulation challenges with
AZ14145845.
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Phase 1: Initial Formulation Assessment
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Phase 4: Evaluation
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Caption: A decision workflow for troubleshooting poor in vivo bioavailability of AZ14145845.
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Frequently Asked Questions (FAQSs)

Q1: What are the known physicochemical properties of AZ14145845?

While comprehensive public data on the physicochemical properties of AZ14145845 is limited,
its chemical structure (C32H35N90) and the need for specific solubilizing agents in suggested
formulations indicate that it is a lipophilic compound with low aqueous solubility.[1] Many
tyrosine kinase inhibitors (TKIs) are classified under the Biopharmaceutical Classification
System (BCS) as Class Il or 1V, characterized by low solubility.

Property Value Source
Molecular Formula C32H35N90 [1]
Molecular Weight 561.68 g/mol [1]
Appearance White to off-white solid [2]
) N Soluble in DMSO (= 100
In Vitro Solubility [2][3]
mg/mL)

Q2: My in vivo study with AZ14145845 shows low and variable drug exposure. What could be
the cause?

Low and variable in vivo drug exposure is a common issue for compounds with poor aqueous
solubility, like many tyrosine kinase inhibitors.[4][5] The likely cause is dissolution rate-limited
absorption from the gastrointestinal tract. Factors such as pH-dependent solubility can also
contribute to variability.[6]

Q3: What are some recommended starting formulations for in vivo studies with AZ141458457

Based on available data, several formulations can be used to improve the solubility of
AZ14145845 for in vivo administration.[2] The choice of formulation may depend on the route
of administration and the specific experimental design.
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Formulation Component Example Protocol

10% DMSO, 40% PEG300, 5% Tween-80, 45%
Co-solvent and Surfactant

Saline
Cyclodextrin Complexation 10% DMSO, 90% (20% SBE-B-CD in Saline)
Lipid-Based Formulation 10% DMSO, 90% Corn Oil

Q4: How can | prepare the recommended formulations?
e Co-solvent and Surfactant Formulation:

Dissolve AZ14145845 in DMSO to create a stock solution.

[¢]

Add PEG300 to the stock solution and mix thoroughly.

o

Add Tween-80 and mix until a clear solution is obtained.

o

[¢]

Finally, add saline to reach the final volume and mix well.
e Cyclodextrin Formulation:

o Prepare a 20% (w/v) solution of SBE-3-CD in saline.

o Dissolve AZ14145845 in DMSO to create a stock solution.

o Add the DMSO stock solution to the SBE-[3-CD solution and mix. Gentle heating or
sonication may aid dissolution.[2]

o Lipid-Based Formulation:
o Dissolve AZ14145845 in DMSO to create a stock solution.
o Add the DMSO stock solution to corn oil and mix thoroughly.

Q5: What is the mechanism of action of AZ141458457
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AZ14145845 is a highly selective, type 11/2 dual inhibitor of Mer and Ax| receptor tyrosine
kinases.[1][2] These kinases are part of the TAM (Tyro3, Axl, Mer) family. Overexpression and
activation of Mer and Axl are implicated in cancer cell proliferation, survival, and metastasis. By
inhibiting these kinases, AZ14145845 can block downstream signaling pathways, such as the
PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to reduced tumor growth.
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Caption: Simplified signaling pathway of Mer/Ax| and the inhibitory action of AZ14145845.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for Oral Gavage

Objective: To prepare a 5 mg/mL solution of AZ14145845 in a vehicle suitable for oral
administration in rodents.

Materials:
e AZ14145845 powder
e Dimethyl sulfoxide (DMSO)

e Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NacCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)
Procedure:

e Weigh the required amount of AZ14145845 powder. For 1 mL of a 5 mg/mL solution, weigh 5
mg of the compound.

e Prepare a 50 mg/mL stock solution of AZ14145845 in DMSO. For 5 mg of compound, add
100 pL of DMSO.

« In a sterile microcentrifuge tube, add 400 uL of PEG300.

e To the PEG300, add the 100 pL of the AZ14145845 DMSO stock solution and vortex
thoroughly.

e Add 50 pL of Tween-80 to the mixture and vortex until the solution is clear.
e Add 450 pL of sterile saline to bring the final volume to 1 mL.

» Vortex the final solution until it is homogeneous. If any precipitation is observed, gentle
warming or sonication can be used to aid dissolution.

 Visually inspect the solution for any undissolved particles before administration.
Protocol 2: In Vivo Bioavailability Assessment in Mice

Objective: To determine the pharmacokinetic profile of AZ14145845 following oral
administration of a formulated solution.

Materials:
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AZ14145845 formulation (prepared as in Protocol 1)

8-10 week old male C57BL/6 mice

Oral gavage needles

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

LC-MS/MS system for bioanalysis
Procedure:
» Fast the mice for 4 hours prior to dosing, with water provided ad libitum.

o Administer the AZ14145845 formulation via oral gavage at a dose of 10 mg/kg. The dosing
volume should be calculated based on the concentration of the formulation and the body
weight of each mouse (typically 10 puL/g).

e Collect blood samples (approximately 20-30 pL) via tail vein or saphenous vein at the
following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

» Process the blood samples to obtain plasma by centrifugation.
o Store plasma samples at -80°C until analysis.
» Analyze the plasma concentrations of AZ14145845 using a validated LC-MS/MS method.

o Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate
software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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